molecular formula C17H16N2O3 B2558235 N-(5-oxopyrrolidin-3-yl)-2-phenoxybenzamide CAS No. 1351617-42-9

N-(5-oxopyrrolidin-3-yl)-2-phenoxybenzamide

Cat. No.: B2558235
CAS No.: 1351617-42-9
M. Wt: 296.326
InChI Key: GKFAQBNFISQMJJ-UHFFFAOYSA-N
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Description

N-(5-oxopyrrolidin-3-yl)-2-phenoxybenzamide is a useful research compound. Its molecular formula is C17H16N2O3 and its molecular weight is 296.326. The purity is usually 95%.
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Scientific Research Applications

Receptor Antagonism and Tracer Development

Compounds similar to N-(5-oxopyrrolidin-3-yl)-2-phenoxybenzamide, specifically arylphenylpyrrolidinylmethylphenoxybenzamides, have been identified for their high affinity and selectivity for κ opioid receptors. Such compounds were evaluated for their potential use as receptor occupancy tracers, facilitating the development of non-radioactive tracing techniques for in vivo studies, highlighting their importance in preclinical development and receptor occupancy studies (Mitch et al., 2011).

Directed C-H Olefination

In the realm of chemical synthesis, N-methoxybenzamides have been utilized in Rh(III)-catalyzed oxidative olefination, with the N-O bond acting as an internal oxidant. This process is noted for its efficiency, selectivity, and mild conditions, suggesting the potential of this compound and related compounds in facilitating selective chemical transformations (Rakshit et al., 2011).

Anticonvulsant and Sedative-Hypnotic Activity

Research into 4-thiazolidinone derivatives of this compound has demonstrated significant anticonvulsant activity in both electroshock and pentylenetetrazole-induced lethal convulsion tests. These findings suggest the therapeutic potential of these derivatives in managing convulsions without impairing learning and memory, indicating their role in benzodiazepine receptor pharmacology (Faizi et al., 2017).

Glycine Transporter Type-2 Inhibition

Phenoxymethylbenzamide derivatives, including compounds related to this compound, have been identified as novel inhibitors of glycine transporter type-2 (GlyT-2). This inhibition is crucial for the development of treatments for neuropathic pain, with some compounds showing promising anti-allodynia effects in mouse models (Takahashi et al., 2014).

Mechanism of Action

Properties

IUPAC Name

N-(5-oxopyrrolidin-3-yl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-16-10-12(11-18-16)19-17(21)14-8-4-5-9-15(14)22-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFAQBNFISQMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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